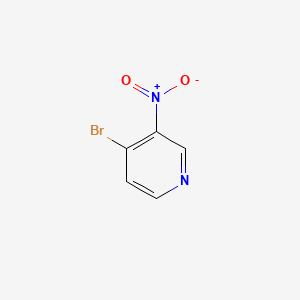

4-Bromo-3-nitropyridine

Descripción general

Descripción

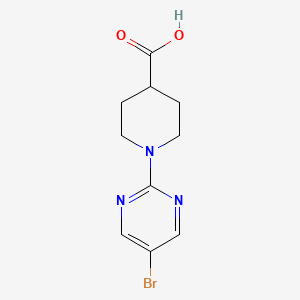

4-Bromo-3-nitropyridine is a chemical compound with the linear formula C5H3BrN2O2 . It is a solid substance with a molecular weight of 203 . Its primary application lies in the synthesis of other compounds .

Synthesis Analysis

The synthesis of nitropyridines, such as 4-Bromo-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitropyridine is represented by the InChI code 1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H . This code provides a standard way to encode the molecular structure information of the compound, ensuring that it can be accurately reproduced.Chemical Reactions Analysis

In chemical reactions, 4-Bromo-3-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .Physical And Chemical Properties Analysis

4-Bromo-3-nitropyridine is a solid substance with a molecular weight of 203 . It has a boiling point of 239.9°C at 760 mmHg . The compound should be stored at -20°C to maintain its stability .Aplicaciones Científicas De Investigación

- Summary of Application : 4-Bromo-3-nitropyridine is used as an important raw material and intermediate in organic synthesis .

- Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the desired end product. Typically, it would be used in reactions involving nucleophilic reagents .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of 4-Bromo-3-nitropyridine can facilitate the synthesis of a wide range of organic compounds .

- Summary of Application : 4-Bromo-3-nitropyridine is used as an intermediate in the synthesis of pharmaceuticals .

- Methods of Application : The compound can be used in various ways in pharmaceutical synthesis, depending on the specific drug being produced. For example, it can be used in reactions with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate .

- Results or Outcomes : The use of 4-Bromo-3-nitropyridine in pharmaceutical synthesis can lead to the production of a variety of drugs. The specific results would depend on the other reagents and conditions used in the synthesis .

- Summary of Application : 4-Bromo-3-nitropyridine is used as an intermediate in the synthesis of agrochemicals .

- Methods of Application : As with pharmaceuticals, the methods of application in agrochemical synthesis can vary widely. The compound can be used in a variety of reactions to produce different agrochemicals .

- Results or Outcomes : The use of 4-Bromo-3-nitropyridine in agrochemical synthesis can lead to the production of a variety of agrochemicals. The specific results would depend on the other reagents and conditions used in the synthesis .

Organic Synthesis

Pharmaceuticals

Agrochemicals

- Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize a series of 2-substituted-5-nitropyridines .

- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

- Results or Outcomes : A series of 2-substituted-5-nitro-pyridines has been synthesized .

- Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Methods of Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

- Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of 2-Substituted-5-Nitropyridines

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

- Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize 4-(3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis .

- Methods of Application : In chemical reactions, 4-Bromo-3-nitropyridine partakes in nucleophilic substitution reactions with amines .

- Results or Outcomes : This leads to homoconjugation and bond cleavage .

- Summary of Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results or Outcomes : Imidazo[4,5-c]pyridines have been synthesized .

- Summary of Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results or Outcomes : 5-Nitropyridine-2-sulfonic acid is synthesized .

Synthesis of 4-(3-bromopyridin-2-yl)morpholine

Synthesis of Imidazo[4,5-c]pyridines

Synthesis of 5-Nitropyridine-2-sulfonic Acid

Safety And Hazards

4-Bromo-3-nitropyridine is classified as a dangerous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Direcciones Futuras

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This represents a promising direction for the safe scale-up of 4-nitropyridine synthesis .

Propiedades

IUPAC Name |

4-bromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZNAGBWCCVHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376574 | |

| Record name | 4-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitropyridine | |

CAS RN |

23056-44-2 | |

| Record name | 4-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)